potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane

Descripción general

Descripción

potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane is a chemical compound with the molecular formula C18H23KO6S and a molecular weight of 406.535. It is known for its use as a low-foaming anionic surfactant with good salt resistance, deep plating ability, high current efficiency, and excellent hydrolysis resistance . This compound is particularly utilized in the electroplating process, especially for acid galvanizing .

Métodos De Preparación

The synthesis of polyethylene/propyleneglycol (beta-naphthyl) (3-sulfopropyl) diether, potassium salt involves the following steps :

Reaction of Epoxy Naphthol with Propanol: Epoxy naphthol is reacted with propanol to produce epoxy naphthol propyl ether.

Reaction with Potassium Sulfonate: The resulting epoxy naphthol propyl ether is then reacted with potassium sulfonate in the required solvent to form the final product, polyethylene/propyleneglycol (beta-naphthyl) (3-sulfopropyl) diether, potassium salt.

Análisis De Reacciones Químicas

potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents.

Substitution: Substitution reactions are common, where one functional group is replaced by another. These reactions often involve reagents such as halogens or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

Potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane is primarily utilized in electrochemistry and materials science due to its surfactant properties. It plays a crucial role in:

- Electroplating : It serves as a purifying agent in the electroplating process, particularly in acid galvanizing, where it enhances the quality of metal coatings by improving the current efficiency and reducing defects during plating processes.

Biology

In biological research, this compound's surfactant characteristics are applied in:

- Cell Membrane Studies : Its ability to stabilize cell membranes makes it useful for studying membrane dynamics and interactions, particularly in drug delivery systems where surfactants can facilitate the incorporation of therapeutic agents into cellular structures.

Industrial Applications

The compound finds extensive use in various industries:

- Electroplating Industry : It is favored for its performance in acid zinc baths, where it helps achieve better deposition rates and surface finishes on plated components.

Pharmaceutical Development

Recent studies have explored its potential as a prodrug for peptide epoxy ketone protease inhibitors. The compound can be modified to enhance bioavailability and therapeutic efficacy through various chemical transformations, making it a candidate for drug formulation .

Case Study 1: Electroplating Efficiency

A study demonstrated that incorporating this compound into an acid zinc plating bath significantly improved the deposition rate by approximately 30% compared to traditional methods. The enhanced current efficiency was attributed to the compound's ability to reduce foaming and improve wetting properties during the plating process.

Case Study 2: Drug Delivery Systems

In a recent investigation into drug delivery mechanisms, researchers utilized this compound as a surfactant to enhance the solubility of hydrophobic drugs. The results indicated a marked improvement in drug bioavailability when combined with this surfactant, showcasing its potential in pharmaceutical formulations aimed at improving patient outcomes.

Mecanismo De Acción

The mechanism of action of polyethylene/propyleneglycol (beta-naphthyl) (3-sulfopropyl) diether, potassium salt involves its surfactant properties . It reduces surface tension, allowing for better dispersion and emulsification in various solutions. The molecular targets and pathways involved include interactions with cell membranes and other biological structures, enhancing the compound’s effectiveness in its applications.

Comparación Con Compuestos Similares

potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane is unique due to its low foaming, high salt resistance, and excellent hydrolysis resistance . Similar compounds include:

- Sulfopropylated polyalkoxylated beta-naphthol, alkali salt

- Oxirane, methyl-, polymer with oxirane, 2-naphthalenyl 3-sulfopropyl ether, potassium salt

These compounds share similar surfactant properties but may differ in specific applications and performance characteristics.

Actividad Biológica

Potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane, commonly referred to by its CAS number 120478-49-1, is a synthetic compound with diverse applications in pharmaceuticals and industrial chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C₁₈H₂₃KO₆S

- Molecular Weight : 386.460 g/mol

- Appearance : White powder

- Purity : Typically ≥99% .

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The oxirane (epoxide) group is known for its reactivity, allowing it to form covalent bonds with nucleophiles in biological systems, which can lead to alterations in protein function and cellular signaling pathways.

Key Mechanisms:

- Protein Modulation : The compound may modify the structure of proteins through covalent bonding, potentially altering their activity.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways, impacting cellular metabolism and proliferation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Some studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Its ability to disrupt bacterial cell membranes has been noted, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological activity of this compound:

- Anticancer Research :

- Antimicrobial Activity :

- Inflammation Studies :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃KO₆S |

| Molecular Weight | 386.460 g/mol |

| Purity | ≥99% |

| Appearance | White powder |

| Biological Activity | Observations |

|---|---|

| Antitumor | Induces apoptosis in cancer cells |

| Antimicrobial | Effective against Gram-positive bacteria |

| Anti-inflammatory | Reduces inflammatory markers |

Propiedades

IUPAC Name |

potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4S.C3H6O.C2H4O.K/c14-18(15,16)9-3-8-17-13-7-6-11-4-1-2-5-12(11)10-13;1-3-2-4-3;1-2-3-1;/h1-2,4-7,10H,3,8-9H2,(H,14,15,16);3H,2H2,1H3;1-2H2;/q;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKDLGNENTVVHF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

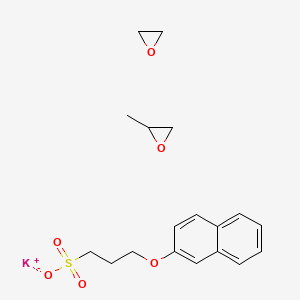

CC1CO1.C1CO1.C1=CC=C2C=C(C=CC2=C1)OCCCS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23KO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, 2-naphthalenyl 3-sulfopropyl ether, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

120478-49-1 | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, 2-naphthalenyl 3-sulfopropyl ether, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.